molecular formula C11H13FO3 B13081954 2-Fluoro-2-(2-methoxy-4,6-dimethylphenyl)acetic acid

2-Fluoro-2-(2-methoxy-4,6-dimethylphenyl)acetic acid

Cat. No.: B13081954
M. Wt: 212.22 g/mol
InChI Key: ODSYARBVJLRBRH-UHFFFAOYSA-N
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Description

2-Fluoro-2-(2-methoxy-4,6-dimethylphenyl)acetic acid is an organic compound with the molecular formula C₁₁H₁₃FO₃ It is characterized by the presence of a fluoro group, a methoxy group, and two methyl groups attached to a phenyl ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(2-methoxy-4,6-dimethylphenyl)acetic acid typically involves nucleophilic aromatic substitution reactions. One common method starts with 2,4,5-trifluorobenzonitrile as the key starting material. The nucleophilic aromatic substitution reactions are carried out under controlled conditions to introduce the desired functional groups .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis on a laboratory scale can be adapted for larger-scale production by optimizing reaction conditions, using appropriate catalysts, and ensuring efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(2-methoxy-4,6-dimethylphenyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluoro and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, nucleophiles, and bases are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Fluoro-2-(2-methoxy-4,6-dimethylphenyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(2-methoxy-4,6-dimethylphenyl)acetic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups can influence the compound’s binding affinity and reactivity with enzymes or receptors. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-hydroxymethyl-5-methoxy-phenoxyacetic acid: Similar in structure but with different functional groups.

    4-Fluoro-2,6-dimethylphenylboronic acid: Shares the fluoro and dimethylphenyl groups but differs in the presence of a boronic acid moiety.

Uniqueness

2-Fluoro-2-(2-methoxy-4,6-dimethylphenyl)acetic acid is unique due to the combination of its fluoro, methoxy, and acetic acid groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in various fields of research .

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

2-fluoro-2-(2-methoxy-4,6-dimethylphenyl)acetic acid

InChI

InChI=1S/C11H13FO3/c1-6-4-7(2)9(8(5-6)15-3)10(12)11(13)14/h4-5,10H,1-3H3,(H,13,14)

InChI Key

ODSYARBVJLRBRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC)C(C(=O)O)F)C

Origin of Product

United States

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